![molecular formula C17H24N2O2 B1394154 Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1167424-93-2](/img/structure/B1394154.png)
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Overview
Description
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a spirocyclic amine derivative characterized by a bicyclic structure with a benzyl substituent at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors . Its spirocyclic architecture imparts conformational rigidity, enhancing binding affinity and metabolic stability in drug candidates .
Preparation Methods
Construction of the Diazaspiro Core
The diazaspiro[3.3]heptane core is typically synthesized via intramolecular cyclization of diamine intermediates. For example, a diamine bearing a protected amino group and a leaving group on the opposite end undergoes nucleophilic substitution to close the spiro ring. Key steps include:
- Use of azetidine or cyclobutane derivatives as starting materials.
- Protection of amine groups using tert-butoxycarbonyl (Boc) groups to control reactivity.
- Cyclization under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester is introduced via esterification or carbamate formation:
- Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to form the tert-butyl carbamate protecting group.
- Alternatively, tert-butyl 2-bromoacetate can be used for alkylation to introduce the ester moiety at the desired position.
Benzylation at the 6-Position
Selective benzylation of the nitrogen at the 6-position is achieved by:
- Treating the diazaspiro intermediate with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- Reaction conditions typically involve stirring at room temperature or mild heating in solvents like acetonitrile or DMF.
- Careful control of stoichiometry and reaction time prevents over-alkylation.
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Cyclization to diazaspiro core | Diamine precursor, NaH or K2CO3, DMF, 50-80 °C | 70-85 | Polar aprotic solvent favors cyclization |
Boc protection | Di-tert-butyl dicarbonate, triethylamine, DCM, 0-25 °C | 80-90 | Mild base and low temperature preferred |
Benzylation | Benzyl bromide, K2CO3, DMF, RT to 60 °C | 75-88 | Controlled stoichiometry avoids side reactions |
- The synthetic routes described have been adapted for multigram to kilogram scale production with minimal modification.
- Key improvements include the use of continuous flow reactors for the cyclization step to enhance reproducibility and yield.
- Purification typically involves crystallization or preparative chromatography to ensure high purity.
- The use of environmentally benign solvents and reagents is an ongoing focus for sustainable manufacturing.
- Studies have demonstrated that starting from chiral lactones enables access to enantiomerically pure diazaspiro compounds, enhancing biological activity potential.
- The use of epimerization/hydrolysis steps allows removal of undesired diastereomers, improving overall stereochemical purity.
- Alternative protecting groups and benzylation conditions have been explored to optimize reaction times and yields without compromising product integrity.
The preparation of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves a well-defined sequence of cyclization, protection, and benzylation steps. Efficient synthetic routes employ commercially available starting materials and scalable reaction conditions, enabling production of this compound in high yield and purity. Continuous improvements in reaction optimization and scale-up techniques support its utility as a versatile scaffold in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deprotected amines or reduced spirocyclic cores.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate exhibit significant anticancer properties. Studies have shown that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of diazaspiro compounds have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways .
Neuroprotective Effects
There is emerging evidence that diazaspiro compounds may have neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique spirocyclic structure may enhance the bioavailability and efficacy of these compounds in targeting neurological pathways .
Synthetic Organic Chemistry
Building Blocks for Complex Molecules
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a versatile building block in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical development. The compound can undergo various transformations, including functionalization reactions that introduce different substituents, thereby expanding its utility in synthetic pathways .
Potential Synthetic Routes
Recent studies have outlined efficient synthetic routes for producing this compound and its derivatives. These methods often involve multi-step processes that utilize readily available starting materials and reagents, making the synthesis both practical and scalable for industrial applications .
Materials Science
Polymer Chemistry
In materials science, the incorporation of diazaspiro compounds into polymer matrices has been explored for their potential to enhance mechanical properties and thermal stability. The spirocyclic structure can improve the rigidity and strength of polymers when used as additives or crosslinking agents . Research has shown that polymers modified with such compounds exhibit improved performance characteristics compared to their unmodified counterparts.
-
Anticancer Activity Study
A study published in a peer-reviewed journal demonstrated the anticancer effects of diazaspiro compounds on breast cancer cell lines, showing a dose-dependent inhibition of cell growth . -
Neuroprotective Research
Research has indicated that specific derivatives of diazaspiro compounds can reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in spiro ring size, substituents, and functional groups, which influence physicochemical and pharmacological properties.
Physicochemical and Pharmacokinetic Properties
Drug-likeness parameters (e.g., LogP, solubility) vary with substituents:
Key Research Findings
Spiro Ring Size : Larger spiro systems (e.g., [3.4]octane) exhibit reduced metabolic clearance compared to [3.3]heptane analogs due to increased steric protection .
Substituent Effects : Benzyl groups enhance blood-brain barrier (BBB) penetration (LogBB = -0.12) compared to polar oxo derivatives (LogBB = -1.45) .
Synthetic Flexibility : The Boc group enables facile deprotection for further functionalization, as demonstrated in WDR5-MYC inhibitor synthesis .
Biological Activity
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a compound belonging to the class of spirocyclic structures, which are characterized by their unique ring systems that provide a rigid framework for chemical interactions. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1041026-70-3
- Physical State : White to yellow solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The spirocyclic structure allows for specific spatial arrangements of functional groups, which can enhance binding affinity and selectivity towards target proteins.
Biological Activities
- Anticancer Activity : Research indicates that derivatives of diazaspiro compounds exhibit potential as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle and could lead to novel cancer therapies .
- Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antimicrobial Properties : Preliminary data indicate that compounds within this class may exhibit antimicrobial activity, making them candidates for further investigation in infectious disease treatment .
Case Study 1: CDK Inhibition
In a study focusing on the synthesis and evaluation of CDK inhibitors, this compound was identified as a promising lead compound. The compound demonstrated significant inhibition of CDK activity in vitro, leading to reduced proliferation of cancer cell lines.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 5.4 | CDK1 |
Control (known inhibitor) | 1.2 | CDK1 |
Case Study 2: Neuroprotective Evaluation
Another study assessed the neuroprotective effects of related diazaspiro compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal cell death and promote survival pathways.
Treatment | Cell Viability (%) | Mechanism |
---|---|---|
This compound | 85% | Antioxidant activity |
Control (no treatment) | 40% | N/A |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate and its analogues?
The compound is synthesized via a multi-step process involving LiAlH4-mediated reduction of a tert-butylsulfinyl precursor, followed by deprotection using 60% NaH. For example, tert-butyl 6-((R)-tert-butylsulfinyl)-5-aryl derivatives are reduced to yield chiral amines with high enantiomeric purity (87–92% yield). Key steps include nucleophilic addition and stereochemical control using chiral auxiliaries like tert-butylsulfinyl groups . Characterization is performed via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and optical rotation analysis.
Q. How are stereochemical configurations resolved in spirocyclic diazaspiroheptane derivatives?
Chiral tert-butylsulfinyl groups are employed as temporary stereodirecting auxiliaries. For instance, (R)-tert-butylsulfinyl derivatives undergo stereoselective reduction with LiAlH4, yielding (S)-configured amines. Optical rotation data (e.g., [α]<sup>20</sup>D = −144.21 for 4l) confirm enantiopurity, while NMR coupling constants (e.g., J = 9.2–10 Hz) validate spatial arrangements .
Q. What safety precautions are critical when handling this compound?
The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). Use nitrile gloves, sealed containers, and fume hoods. Store at 2–8°C in a dark, dry environment to prevent degradation. Dispose via licensed waste management services .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the diazaspiro[3.3]heptane core?
Substituents on the aryl ring (e.g., chloro, fluoro, naphthyl) modulate electron density at the spirocyclic nitrogen. Electron-withdrawing groups (e.g., 2-chloro-4-fluorophenyl in 4d) enhance stability via resonance, while bulky groups (e.g., naphthalen-1-yl in 4m) increase steric hindrance, affecting reaction kinetics. HRMS and <sup>13</sup>C NMR data (e.g., δ 163.1 ppm for carbonyl carbons) correlate with electronic effects .
Q. What mechanistic insights explain the high enantioselectivity in LiAlH4-mediated reductions?
The tert-butylsulfinyl group acts as a chiral inducer, directing hydride attack to the Re face of the imine intermediate. This is supported by the retention of configuration in products (e.g., (S)-4l from (R)-sulfinyl precursors). Kinetic studies suggest a six-membered transition state involving Al–N coordination, validated by deuterium labeling .
Q. How can computational modeling optimize the synthesis of diazaspiroheptane derivatives?
Density Functional Theory (DFT) calculations can predict transition-state geometries and activation barriers for stereoselective steps. For example, modeling the LiAlH4 reduction pathway may identify substituents that minimize energy barriers, improving yield. Experimental HRMS and NMR data (e.g., [M+H]<sup>+</sup> = 431.1569 for 4d) validate computational predictions .
Q. What strategies mitigate racemization during deprotection of the tert-butyl carbamate group?
Mild acidic conditions (e.g., TFA/DCM at 0°C) prevent epimerization. Monitoring via chiral HPLC ensures enantiopurity retention. For instance, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2) shows no racemization when deprotected under controlled pH .
Q. Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC or polarimetry alongside NMR to confirm enantiopurity .
- Reaction Optimization : Screen solvents (THF vs. DCM) and reductants (LiAlH4 vs. NaBH4) to improve yield .
- Safety Protocols : Implement exposure controls (e.g., PPE, ventilation) aligned with GHS guidelines .
Properties
IUPAC Name |
tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(13-19)10-18(11-17)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCDRQRHLFSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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